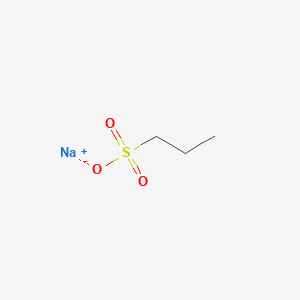
Thallium hydroxide
Vue d'ensemble
Description
Thallium hydroxide is a hydroxide of thallium, with thallium in oxidation state +1 . It is a yellow solid and it dissolves in water to make a yellow and very basic solution, similar to potassium hydroxide .
Synthesis Analysis
Thallium (I) hydroxide is obtained from the decomposition of thallium (I) ethoxide in water . This can also be done by direct reaction of thallium with ethanol and oxygen gas . Another method is the reaction between thallium (I) sulfate and barium hydroxide .Molecular Structure Analysis
The molecular formula of Thallium hydroxide is TlOH . The complexities of crystal structures are calculated . The structure of these compounds is based on the alternation of dense layers with strong metal–oxygen bonds and the interlayer space .Chemical Reactions Analysis
Thallium (I) hydroxide is a strong base; it dissociates to the thallous ion, Tl+, except in strongly basic conditions . It reacts with acids to make thallium salts . It breaks down to thallium (I) oxide when heated .Physical And Chemical Properties Analysis
Thallium hydroxide is a reactive metal. It oxidizes slowly in air, even at room temperature forming thallium (I) and thallium (III) oxides . In the presence of water, a hydroxide is formed .Applications De Recherche Scientifique
Suzuki Cross-Coupling Reactions : Thallium(I) ethoxide, an alternative to thallium(I) hydroxide, has been used in Suzuki cross-coupling reactions. This reagent offers advantages in terms of commercial availability, stability, and ease of use, enhancing the yields of these reactions for vinyl- and arylboronic acids with vinyl and aryl halide partners (Frank et al., 2000).
Detection of Thallium Ions : Research has developed a novel probe for selective and sensitive optical signaling of thallium ions. The probe, based on an oxidative hydrolysis reaction, showed distinct colorimetric and fluorescence signaling activity, useful in the rapid screening of elevated urinary thallium levels (Yoo et al., 2021).
Removal of Heavy Metals : A combined process involving hydroxide precipitation, Fenton oxidation, and sulfide precipitation has been investigated for the removal of thallium and other heavy metals from industrial wastewater. This process efficiently removes thallium to trace levels and provides a scalable approach for environmental protection (Li et al., 2019).
Removal of Thallium from Aqueous Environments : A study on a functionalized layered double hydroxide/metal-organic framework (LDH/MOF) nanocomposite demonstrated its effectiveness in the adsorption and removal of thallium(I) ions from aqueous environments. This represents an important development for environmental science, given the high toxicity of thallium (Cao et al., 2021).
Potentiometric Determination of Thallium : The oxidation of thallium(I) by alkaline ferricyanide, leading to the precipitation of thallic hydroxide, provides a simple method for the potentiometric determination of thallium. This technique offers simplicity and accuracy in thallium analysis (Deshmukh, 1955).
Safety And Hazards
Orientations Futures
Thallium has found applications in many areas of industry, such as manufacturing of antifriction alloys, low-freezing alloys, low-melting special glasses, photocells, high-temperature superconductor materials, semiconductor material for selenium rectifiers, low-temperature thermometers . Thallium compounds are also utilized in cardiovascular imaging to detect heart diseases, and in various cancer detections .
Propriétés
IUPAC Name |
thallium(1+);hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O.Tl/h1H2;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYXCSSUHCHXHB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[Tl+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
TlOH, HOTl | |
| Record name | thallium(I) hydroxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Thallium(I)_hydroxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10894114 | |
| Record name | Thallium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.391 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thallium hydroxide | |
CAS RN |
12026-06-1 | |
| Record name | Thallium hydroxide (Tl(OH)) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12026-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thallium hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012026061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thallium hydroxide (Tl(OH)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thallium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10894114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thallium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THALLOUS HYDROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/847N2ZKW5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















